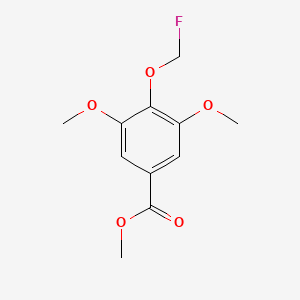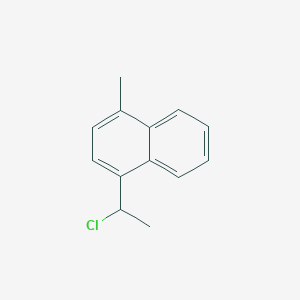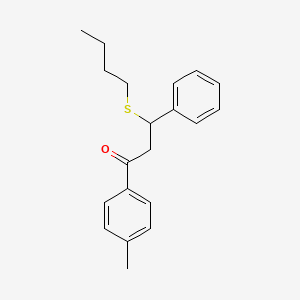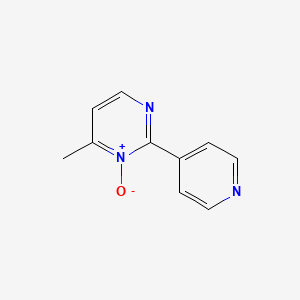
2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a hexadecyloxy group, a sulfamoyl group, and a phenylcarbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate typically involves a multi-step process. One common method includes the reaction of 2-(Hexadecyloxy)-5-sulfamoylphenol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a catalyst like triethylamine is often used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Techniques such as continuous flow synthesis or the use of automated reactors can be employed to increase yield and reduce production time. Additionally, purification steps like recrystallization or chromatography are used to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylcarbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or phenolic derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or phenols.
科学的研究の応用
2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as coatings and polymers, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(Hexadecyloxy)-5-sulfamoylphenol
- Phenylcarbamate derivatives
- Hexadecyloxy-substituted compounds
Uniqueness
2-(Hexadecyloxy)-5-sulfamoylphenyl phenylcarbamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the hexadecyloxy group enhances its lipophilicity, while the sulfamoyl group contributes to its potential biological activity. Compared to other similar compounds, it offers a versatile platform for various applications in research and industry.
特性
CAS番号 |
142153-98-8 |
|---|---|
分子式 |
C29H44N2O5S |
分子量 |
532.7 g/mol |
IUPAC名 |
(2-hexadecoxy-5-sulfamoylphenyl) N-phenylcarbamate |
InChI |
InChI=1S/C29H44N2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-35-27-22-21-26(37(30,33)34)24-28(27)36-29(32)31-25-19-16-15-17-20-25/h15-17,19-22,24H,2-14,18,23H2,1H3,(H,31,32)(H2,30,33,34) |
InChIキー |
DZQPVYVDCLSLDG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)N)OC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)

![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)


![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)




![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)
![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)

